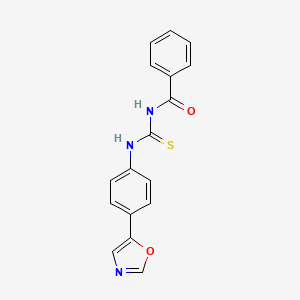
1,1-Diphenyl-2-(trimethylsilyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2-(trimethylsilyl)hydrazine is an organic compound that features a hydrazine functional group substituted with two phenyl groups and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of diphenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2-(trimethylsilyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2-(trimethylsilyl)hydrazine involves its ability to participate in various chemical reactions due to the presence of the hydrazine functional group. The molecular targets and pathways depend on the specific reaction and the context in which the compound is used. For example, in oxidation reactions, the compound acts as a reducing agent, while in substitution reactions, it serves as a nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylhydrazine: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1,1-Diphenyl-2-picrylhydrazine: Contains a picryl group, which significantly alters its chemical properties and applications.
1,1-Dimethyl-2,2-bis(trimethylsilyl)hydrazine: Features two trimethylsilyl groups, leading to different reactivity and applications.
Uniqueness
1,1-Diphenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
1,1-diphenyl-2-trimethylsilylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2Si/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWHXBFKQBHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NN(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347158 |
Source


|
| Record name | 1,1-Diphenyl-2-(trimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-30-6 |
Source


|
| Record name | 1,1-Diphenyl-2-(trimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8045595.png)

![4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045616.png)



![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)







